

# Introduction: A Versatile Halogenated Pyridine Building Block

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## Compound of Interest

Compound Name: 2-Chloro-4-iodo-3-methylpyridine

Cat. No.: B124934

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**2-Chloro-4-iodo-3-methylpyridine**, registered under CAS number 153034-88-9, is a highly functionalized heterocyclic compound that has emerged as a pivotal intermediate in modern organic synthesis.<sup>[1]</sup> Its structure, featuring a pyridine core substituted with a methyl group and two distinct halogen atoms (chlorine and iodine), provides multiple, regioselectively addressable reaction sites. This unique arrangement makes it an invaluable building block, particularly in the fields of medicinal chemistry and drug discovery for constructing complex molecular architectures.<sup>[2]</sup> This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

## Physicochemical and Thermophysical Properties

The compound is typically a stable, white to light yellow crystalline solid under ambient conditions, which simplifies its handling and storage.<sup>[1]</sup> Its key properties are summarized below, providing essential data for experimental design and safety considerations.

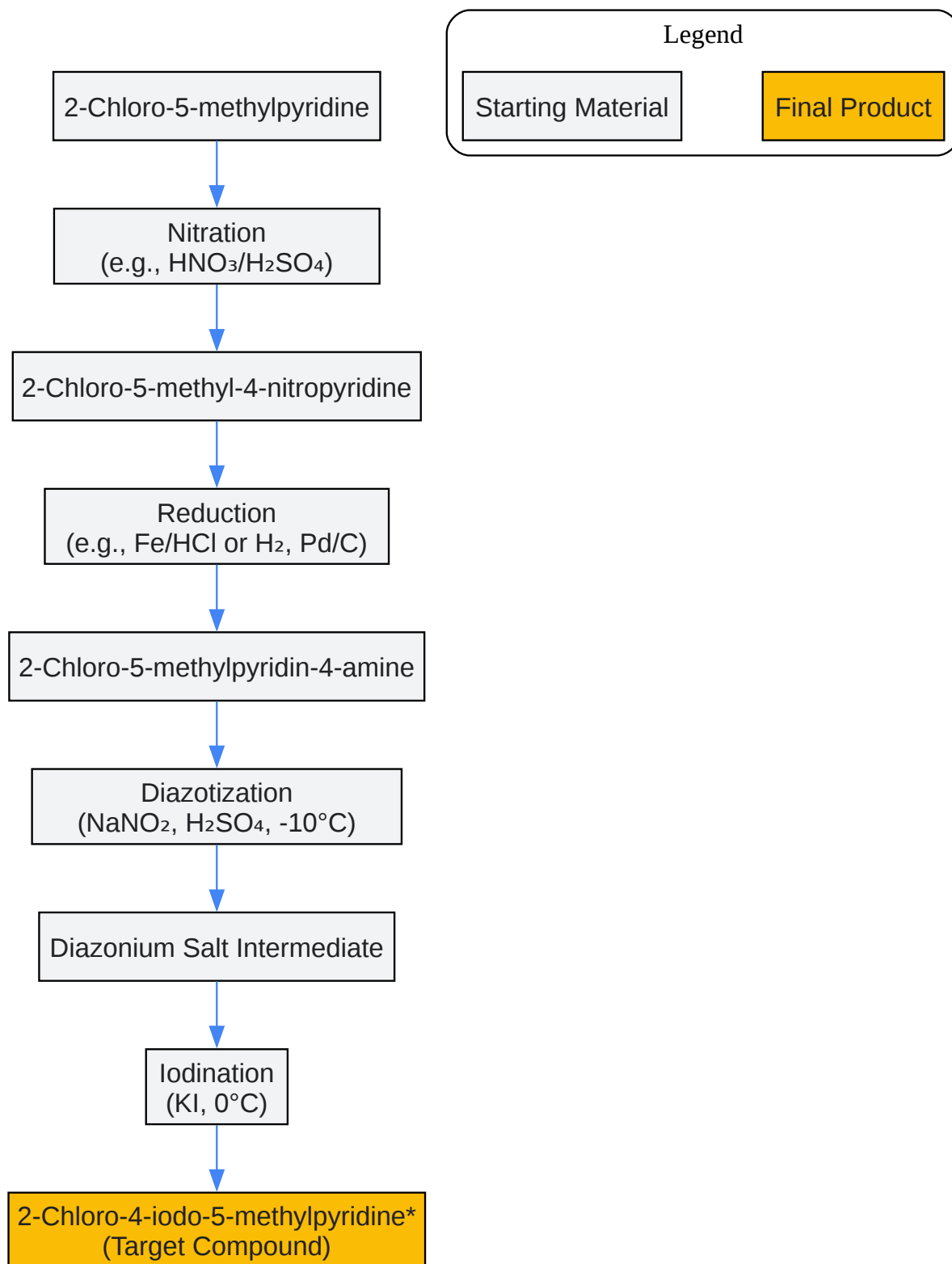
Property	Value	Source(s)
CAS Number	153034-88-9	[3][4]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClIN	[3]
Molecular Weight	253.47 g/mol	[4]
Appearance	White to light yellow or light orange powder/crystal	[1]
Melting Point	101-106 °C	[1][4][5]
Boiling Point (Predicted)	274.9 ± 35.0 °C	[5]
Density (Predicted)	1.906 ± 0.06 g/cm <sup>3</sup>	[5]
Solubility	Soluble in Toluene	[5]
SMILES	<chem>Cc1c(I)ccnc1Cl</chem>	[3]
InChI Key	WHCRABJNJRAJIP-UHFFFAOYSA-N	[3][4]

## Synthesis Pathway and Experimental Protocol

The preparation of **2-Chloro-4-iodo-3-methylpyridine** is a multi-step process that requires careful control of reaction conditions. A common industrial route starts from the readily available 2-chloro-5-methylpyridine, proceeding through nitration, reduction, and a Sandmeyer-type diazotization-iodination sequence.[6]

## Synthetic Workflow Diagram

The logical flow for the synthesis can be visualized as follows:



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Caption: Multi-step synthesis of **2-Chloro-4-iodo-3-methylpyridine**. \*Note: The patent literature refers to the product as 2-chloro-4-iodo-5-methylpyridine, which is an isomer. However, the principles of synthesis starting from a different isomer of chloro-methylpyridine would be analogous.

## Exemplary Step-by-Step Synthesis Protocol

The following protocol is a representative synthesis for a structurally related aminopyridine, illustrating the key transformations.

**Step 1: Iodination of an Aminopyridine Precursor** This protocol outlines the iodination of 2-chloro-4-aminopyridine, a crucial step analogous to the final stage in synthesizing the target compound from its corresponding amine.

- **Setup:** To a 50 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-aminopyridine (1.0 eq.), sodium sulfate trihydrate (1.5 eq.), and glacial acetic acid.<sup>[7]</sup>
- **Reagent Addition:** Under a nitrogen atmosphere, add iodine monochloride (1.1 eq.) to the stirring mixture.<sup>[7]</sup>
- **Reaction:** Heat the reaction mixture to 70°C and stir for 4-16 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).<sup>[7]</sup>
- **Work-up:** After cooling to room temperature, carefully quench the reaction by the portion-wise addition of solid sodium bicarbonate.<sup>[7]</sup>
- **Extraction:** Add water and ethyl acetate. Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.<sup>[7]</sup>
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the iodinated product.<sup>[7]</sup>

**Trustworthiness through Validation:** The identity and purity of the synthesized **2-Chloro-4-iodo-3-methylpyridine** must be confirmed using standard analytical techniques.

- $^1\text{H}$  NMR: Would show distinct signals for the two aromatic protons and the methyl group protons.
- $^{13}\text{C}$  NMR: Would confirm the presence of six unique carbon atoms in the structure.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (253.47), along with a characteristic isotopic pattern for the presence of one chlorine atom.

## Chemical Reactivity and Strategic Applications

The synthetic utility of **2-Chloro-4-iodo-3-methylpyridine** is derived from the differential reactivity of its two halogen substituents.

- The Iodine Atom: As a larger and more polarizable halogen, the iodine at the C4 position is an excellent leaving group. This site is predominantly used for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination reactions.<sup>[1][2]</sup> This allows for the precise and strategic introduction of diverse functional groups and side chains onto the pyridine core.
- The Chlorine Atom: The chlorine at the C2 position is less reactive in cross-coupling reactions but can participate in nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ) reactions, typically under more forcing conditions. This orthogonal reactivity allows for sequential, site-selective modifications of the pyridine ring.

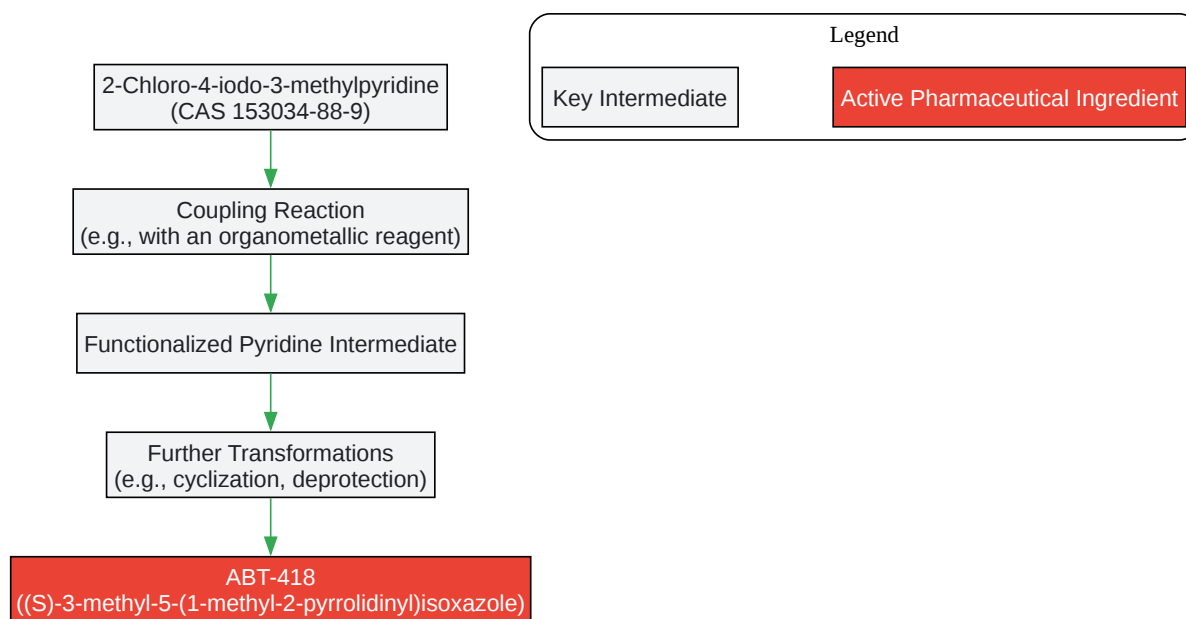
This dual functionality makes the compound a powerful intermediate for building molecular libraries for high-throughput screening in drug discovery programs.<sup>[8]</sup>

## Case Study: A Key Intermediate for the Cholinergic Activator ABT-418

A notable application of **2-Chloro-4-iodo-3-methylpyridine** is in the synthesis of novel central nervous system (CNS) agents.<sup>[2]</sup> It has been identified as a key precursor in an efficient synthesis of ABT-418, a novel cholinergic channel activator with potential cognition-enhancing and anxiolytic properties.<sup>[9][10][11]</sup>

## Role in the ABT-418 Synthesis Workflow

The synthesis leverages the reactivity of the iodo group for a key bond-forming step.



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Caption: Role of the title compound in the synthesis of ABT-418.

In this pathway, the **2-chloro-4-iodo-3-methylpyridine** scaffold is used to introduce the substituted pyridine-like core, which is bioisosterically replaced by an isoxazole ring in the final ABT-418 structure. The initial cross-coupling reaction at the iodo-position is a critical step that dictates the overall efficiency of the synthesis.[9]

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2-Chloro-4-iodo-3-methylpyridine** is essential. It is classified as hazardous, and all work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

- Hazard Classifications: Acutely toxic if swallowed (Acute Tox. 4 Oral) and causes serious eye damage (Eye Dam. 1).[\[4\]](#)
- Precautionary Statements: Users should wash hands thoroughly after handling, avoid eating or drinking in the work area, and wear protective gloves, clothing, and eye protection.[\[4\]](#)[\[12\]](#)
- First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.[\[4\]](#)[\[12\]](#)
- Storage: The compound should be stored under an inert gas atmosphere (nitrogen or argon) at 2–8 °C to maintain its stability and prevent degradation.[\[5\]](#)

## Conclusion

**2-Chloro-4-iodo-3-methylpyridine** is a testament to the power of strategic halogenation in designing versatile chemical building blocks. Its differentiated reactivity at the C2 and C4 positions provides chemists with a reliable platform for regioselective functionalization, enabling the efficient synthesis of complex molecules. Its demonstrated utility in the development of CNS agents like ABT-418 underscores its importance in medicinal chemistry and highlights its potential for future applications in the discovery of novel pharmaceuticals and advanced materials.

## References

- Understanding **2-Chloro-4-iodo-3-methylpyridine**: Properties and Chemical Applic
- **2-Chloro-4-iodo-3-methylpyridine** | 153034-88-9. Biosynth.
- Thermophysical Properties of **2-Chloro-4-iodo-3-methylpyridine**. Chemcasts.
- **2-CHLORO-4-iodo-3-METHYLPYRIDINE** CAS#: 153034-88-9. ChemicalBook.
- 2-Chloro-3-iodo-4-methylpyridine. MySkinRecipes.
- **2-Chloro-4-iodo-3-methylpyridine** 97% 153034-88-9. Sigma-Aldrich.
- SAFETY D
- An Efficient Synthesis of the Cholinergic Channel Activator ABT-418.
- 2-CHLORO-3-iodo-4-methylpyridine synthesis. ChemicalBook.
- Preparation method of 2-chloro-4-iodo-5-methylpyridine.

- (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I.
- Anxiolytic-like effects of the novel cholinergic channel activ
- 2-Iodo-3-methylpyridine | 22282-58-2. Benchchem.

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## Sources

- 1. nbinnno.com [nbinnno.com]
- 2. 2-Chloro-3-iodo-4-methylpyridine [myskinrecipes.com]
- 3. chem-casts.com [chem-casts.com]
- 4. 2-Chloro-4-iodo-3-methylpyridine 97 153034-88-9 [sigmaaldrich.com]
- 5. 2-CHLORO-4-iodo-3-METHYLPYRIDINE CAS#: 153034-88-9 [m.chemicalbook.com]
- 6. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 7. 2-CHLORO-3-iodOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anxiolytic-like effects of the novel cholinergic channel activator ABT-418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
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